molecular formula C13H17BF2O2 B8231411 2-[(2,4-Difluorophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-[(2,4-Difluorophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B8231411
M. Wt: 254.08 g/mol
InChI Key: WMXYGPGWPJNQDU-UHFFFAOYSA-N
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Description

2-[(2,4-Difluorophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a benzyl group substituted with two fluorine atoms at the 2 and 4 positions, attached to a dioxaborolane ring. Boronic esters are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,4-Difluorophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2,4-difluorobenzyl bromide with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to maintain the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(2,4-Difluorophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming carbon-carbon bonds.

    Oxidation: The boronic ester can be oxidized to form the corresponding alcohol or phenol.

    Substitution: The fluorine atoms on the benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Palladium Catalysts: Commonly used in Suzuki-Miyaura cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic ester.

    Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.

Major Products

    Biaryl Compounds: Formed from Suzuki-Miyaura cross-coupling.

    Alcohols and Phenols: Resulting from oxidation reactions.

    Substituted Benzyl Compounds: From nucleophilic substitution reactions.

Scientific Research Applications

2-[(2,4-Difluorophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: Utilized in the development of new drugs and therapeutic agents.

    Industry: Applied in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 2-[(2,4-Difluorophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura cross-coupling involves the formation of a palladium complex with the boronic ester. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved include the palladium catalyst and the boronic ester, which facilitate the formation of the biaryl product.

Comparison with Similar Compounds

Similar Compounds

    2,4-Difluorobenzyl Alcohol: Similar in structure but lacks the boronic ester group.

    2,4-Difluorobenzylamine: Contains an amine group instead of the boronic ester.

    2,4-Difluorobenzyl Bromide: Used as a precursor in the synthesis of the boronic ester.

Uniqueness

2-[(2,4-Difluorophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its boronic ester functionality, which makes it highly valuable in cross-coupling reactions. This distinguishes it from other similar compounds that do not possess the boronic ester group and therefore have different reactivity and applications.

Properties

IUPAC Name

2-[(2,4-difluorophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BF2O2/c1-12(2)13(3,4)18-14(17-12)8-9-5-6-10(15)7-11(9)16/h5-7H,8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMXYGPGWPJNQDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BF2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(2,4-Difluorophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-[(2,4-Difluorophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-[(2,4-Difluorophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-[(2,4-Difluorophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-[(2,4-Difluorophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-[(2,4-Difluorophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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